

# JAMI1001A CAS number and molecular weight

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## Compound of Interest

Compound Name: JAMI1001A

Cat. No.: B1672781

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## JAMI1001A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **JAMI1001A**, a positive allosteric modulator of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document summarizes its core properties, mechanism of action, and relevant experimental methodologies for its characterization.

## Core Properties of JAMI1001A

The fundamental physicochemical properties of **JAMI1001A** are summarized below.

| Property                    | Value  |
|-----------------------------|--|
| CAS Number                  | 1001019-46-0   |
| Molecular Formula           | C <sub>16</sub> H <sub>17</sub> F <sub>3</sub> N <sub>4</sub> O <sub>3</sub> S |
| Molecular Weight            | 402.39 g/mol   |
| Primary Biological Activity | Positive Allosteric Modulator of AMPA Receptors[1][2][3]                       |

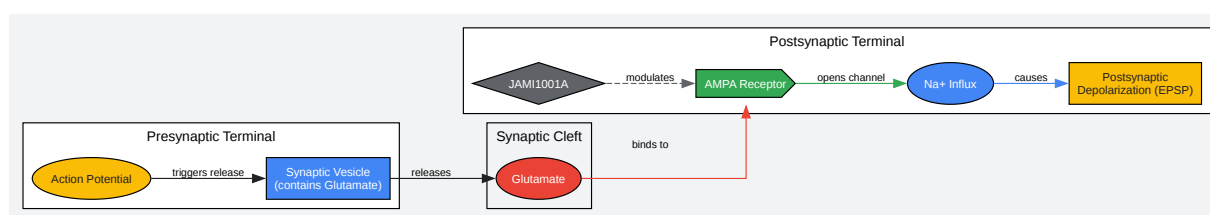
## Mechanism of Action

**JAMI1001A** is a positive allosteric modulator of the AMPA receptor, which is an ionotropic glutamate receptor essential for fast excitatory neurotransmission in the central nervous system.[2] Unlike direct agonists, **JAMI1001A** does not activate the receptor on its own. Instead, it binds to an allosteric site on the receptor complex to enhance its function in the presence of the endogenous ligand, glutamate.

Specifically, **JAMI1001A** has been shown to efficaciously modulate both the deactivation and desensitization of AMPA receptors.[1] A notable characteristic of **JAMI1001A** is its activity on both the "flip" and "flop" splice variants of the GluA2 subunit, a feature that distinguishes it from some other AMPA receptor modulators. By slowing the receptor's return to the resting state (deactivation) and reducing its entry into a non-responsive state in the continued presence of glutamate (desensitization), **JAMI1001A** prolongs the duration of the synaptic current, thereby enhancing excitatory signaling.

## Signaling Pathway

The following diagram illustrates the modulation of AMPA receptor signaling by **JAMI1001A** at a glutamatergic synapse.



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Modulation of AMPA Receptor Signaling by **JAMI1001A**.

## Experimental Protocols

Characterization of **JAMI1001A**'s activity on AMPA receptors typically involves electrophysiological techniques. Below is a representative protocol for a patch-clamp assay,

which is a key method for studying ion channel modulators.

## Patch-Clamp Electrophysiology on Recombinant AMPA Receptors

Objective: To measure the effect of **JAMI1001A** on the deactivation and desensitization kinetics of specific AMPA receptor isoforms (e.g., GluA2-flip or GluA2-flop) expressed in a heterologous system.

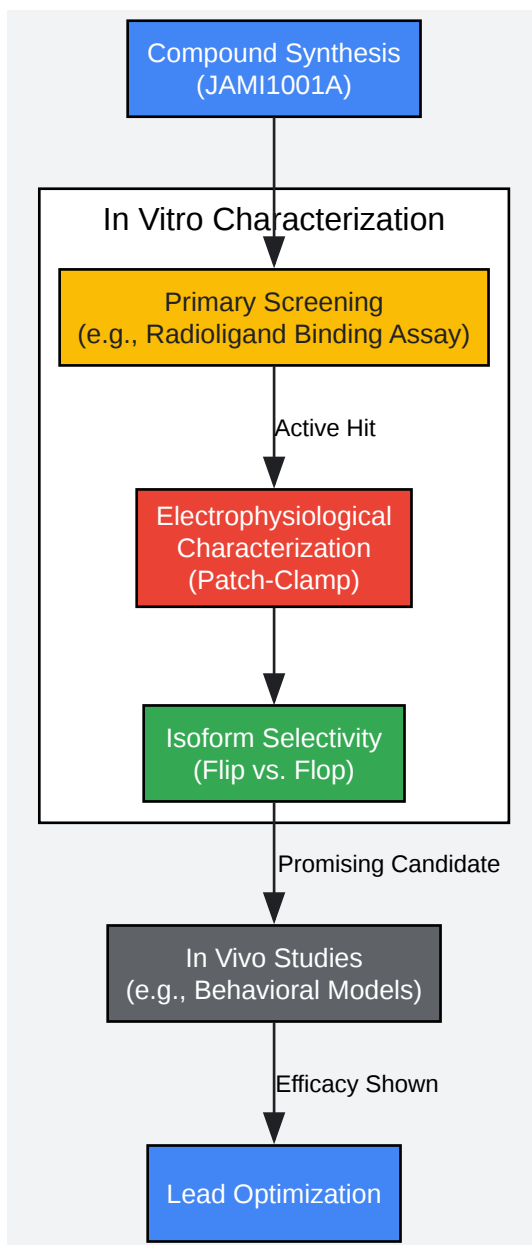
Methodology:

- Cell Culture and Transfection:
  - HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO<sub>2</sub> in DMEM supplemented with 10% FBS).
  - Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA2-flip or GluA2-flop) and a reporter gene (e.g., GFP) to identify transfected cells.
- Electrophysiological Recording:
  - Recordings are performed 24-48 hours post-transfection.
  - An outside-out membrane patch is excised from a transfected cell using a borosilicate glass micropipette filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH 7.2).
  - The patch is voltage-clamped at a holding potential of -60 mV.
- Solution Application:
  - A fast-application system (e.g., a piezo-driven perfusion system) is used to apply solutions to the membrane patch.
  - To measure deactivation, a brief pulse (e.g., 1 ms) of a high concentration of glutamate (e.g., 10 mM) is applied. The decay of the current after glutamate removal is fitted with an

exponential function to determine the deactivation time constant.

- To measure desensitization, a longer pulse (e.g., 100 ms) of glutamate is applied. The rate and extent of current decay in the presence of the agonist are measured.
- The experiment is repeated after pre-incubation of the patch with **JAMI1001A** at various concentrations to determine its effect on these kinetic parameters.
- Data Analysis:
  - Current traces are recorded and analyzed using specialized software (e.g., pCLAMP, AxoGraph).
  - The effects of **JAMI1001A** on the amplitude, deactivation time course, and extent of desensitization of the glutamate-evoked currents are quantified and compared to control conditions.

The following diagram outlines a general workflow for characterizing a novel AMPA receptor modulator like **JAMI1001A**.



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General Workflow for Characterizing an AMPA Receptor Modulator.

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